1,3,5-Tripropoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66104-54-9 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
1,3,5-tripropoxybenzene |
InChI |
InChI=1S/C15H24O3/c1-4-7-16-13-10-14(17-8-5-2)12-15(11-13)18-9-6-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
RKFICKITOKOWEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)OCCC)OCCC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms Involving 1,3,5 Tripropoxybenzene
Precursor Utilization in Macrocyclic Arene Synthesis
The primary application of 1,3,5-tripropoxybenzene in synthetic organic chemistry is its use as a monomer for the construction of macrocyclic arenes, specifically novel, electron-rich calixarene (B151959) derivatives. These macrocycles are of significant interest due to their potential applications in host-guest chemistry, molecular recognition, and the development of new materials with unique electronic properties.
The synthesis of these macrocycles is achieved through an acid-catalyzed condensation reaction between this compound and an aldehyde, most commonly paraformaldehyde, which serves as a source of methylene (B1212753) bridges. researchgate.netresearchgate.net This reaction leads to the formation of different-sized macrocycles, namely calix[n]arenes, depending on the reaction conditions. Researchers have successfully synthesized novel electron-rich calix researchgate.netarene and calix acs.orgarene derivatives using this method. researchgate.netresearchgate.net
The reaction involves mixing this compound with paraformaldehyde in a suitable solvent, such as chloroform, in the presence of a strong acid catalyst like trifluoroacetic acid. The specific macrocycle formed can be directed by controlling the reaction stoichiometry and conditions. For instance, specific protocols have been developed to selectively yield the tetrameric (calix researchgate.netarene) and octameric (calix acs.orgarene) products. researchgate.netresearchgate.net These products are then isolated and purified, and their structures are confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. researchgate.netresearchgate.net
| Product | Reactants | Catalyst | Solvent | Reaction Conditions |
|---|---|---|---|---|
| Electron-Rich Calix researchgate.netarene Derivative | This compound, Paraformaldehyde | Trifluoroacetic acid (TFA) | Chloroform | Stirred at room temperature for 18 hours |
| Electron-Rich Calix acs.orgarene Derivative | This compound, Paraformaldehyde | Trifluoroacetic acid (TFA) | Chloroform | Details specific to the synthesis protocol |
The formation of calixarenes from this compound and paraformaldehyde proceeds via a stepwise electrophilic aromatic substitution mechanism. The key steps are:
Electrophile Generation: The acid catalyst (e.g., trifluoroacetic acid) protonates paraformaldehyde, leading to the formation of a highly reactive hydroxymethyl cation ([CH₂OH]⁺) or its equivalent.
Initial Electrophilic Attack: The electron-rich this compound ring acts as a nucleophile, attacking the electrophilic carbon of the hydroxymethyl cation. This results in the formation of a 2,4,6-tripropoxybenzyl alcohol.
Chain Propagation: The newly formed benzyl (B1604629) alcohol can be protonated by the acid catalyst, leading to the loss of a water molecule and the formation of a new benzylic carbocation. This carbocation is a potent electrophile that can be attacked by another molecule of this compound.
Oligomerization: Repetition of these steps leads to the formation of linear and cyclic oligomers of varying lengths, linked by methylene bridges.
Cyclization: Under thermodynamic control, these oligomers can undergo intramolecular cyclization to form the most stable macrocyclic products, typically the calix researchgate.netarene and calix acs.orgarene structures. The reversibility of the reaction under acidic conditions allows for the system to eventually favor the formation of the most thermodynamically stable cyclic products. researchgate.net
Fabrication of Porous Organic Cage Compounds
The use of this compound for the direct fabrication of porous organic cage (POC) compounds is not prominently documented in the reviewed scientific literature. While the synthesis of POCs is a significant area of research, the literature tends to focus on other precursors, often involving imine or boronate ester formation from multitopic aldehydes, ketones, or boronic acids.
Synthetic Approaches to Other Multisubstituted Aromatic Derivatives
The predominant synthetic application documented for this compound is its role as a monomer in the acid-catalyzed condensation with aldehydes to form macrocyclic arenes. researchgate.netresearchgate.net Research into other synthetic pathways starting from this compound to produce different classes of multisubstituted aromatic derivatives is not extensively covered in the available literature. Its highly activated nature makes it particularly suited for reactions like the one described for calixarene formation, which dominates its reported chemistry.
Control and Optimization of Reaction Selectivity and Yield
The control and optimization of reactions involving this compound are centered on achieving the desired macrocycle size with a reasonable yield. The key parameters that influence the reaction's selectivity and yield include:
Catalyst: A strong Brønsted or Lewis acid is required to facilitate the condensation. Trifluoroacetic acid has been shown to be an effective catalyst for this transformation. researchgate.netresearchgate.net
Stoichiometry: The molar ratio of this compound to paraformaldehyde is a critical factor in determining the size of the resulting macrocycle.
Reaction Time and Temperature: These parameters are crucial for allowing the reaction to reach thermodynamic equilibrium, which favors the formation of the most stable macrocyclic products. The synthesis of the calix researchgate.netarene derivative, for example, is typically carried out at room temperature for an extended period (e.g., 18 hours) to ensure completion. researchgate.net
By carefully controlling these factors, researchers can direct the synthesis towards a specific, desired calixarene product derived from this compound.
Derivatives and Advanced Molecular Architectures from 1,3,5 Tripropoxybenzene
Calix[n]arene Scaffolds and Analogs
Calix[n]arenes are macrocyclic compounds formed by the condensation of phenols with aldehydes. The use of 1,3,5-tripropoxybenzene as the phenolic precursor leads to the formation of electron-rich calix[n]arenes with unique properties and potential applications in host-guest chemistry and materials science.
Synthesis of Electron-Rich Calixresearchgate.netarene and Calixnih.govarene Frameworks
The synthesis of very large calixarenes, such as those with twelve or thirteen repeating units, presents a significant synthetic challenge due to the need for precise control over the cyclization process to favor the formation of a single, large macrocycle over a mixture of smaller rings or linear oligomers. While the direct synthesis of calix researchgate.netarene and calix nih.govarene specifically from this compound has not been extensively detailed in the literature, the general principles for the formation of "giant" calixarenes can be applied.
The formation of large calixarenes is generally favored by specific reaction conditions that promote the continued growth of the linear oligomer chain before the final ring-closing step. Key factors influencing the synthesis of such large frameworks include:
Choice of Catalyst: While acid catalysis is often employed for the condensation of 1,3,5-trialkoxybenzenes, base-catalyzed reactions, particularly with bulky or specific counter-ions, can influence the templating of the cyclization and favor larger ring sizes.
Reaction Concentration: High concentrations of reactants can favor intermolecular reactions, leading to the formation of larger oligomeric intermediates necessary for the synthesis of giant calixarenes.
Solvent Effects: The choice of solvent can impact the solubility of the growing oligomeric chains and influence their conformation, thereby affecting the cyclization efficiency and the size of the resulting calixarene (B151959).
Recent advancements in the synthesis of giant calixarenes from other phenolic precursors have demonstrated the feasibility of obtaining macrocycles with up to 90 phenolic subunits. These methods often involve carefully controlled, one-pot procedures or two-step processes where a linear precursor is first synthesized and then cyclized under specific conditions. Adapting these methodologies to this compound could potentially lead to the successful synthesis of calix researchgate.netarene and calix nih.govarene frameworks.
Table 1: Key Parameters for the Synthesis of Large Calixarenes
| Parameter | Influence on Calixarene Size | Rationale |
| Catalyst Type | Can favor larger ring formation | Specific ion templating effects can pre-organize the linear precursor for cyclization into a larger macrocycle. |
| Reactant Concentration | Higher concentrations can promote intermolecular reactions | Increased probability of chain extension over premature cyclization. |
| Solvent Polarity | Affects solubility and conformation of intermediates | A solvent that maintains the solubility of longer oligomers is crucial for the formation of large calixarenes. |
| Reaction Time | Longer reaction times may be necessary | Allows for the gradual formation of the long linear precursors required for giant calixarene synthesis. |
Conformational Analysis and Dynamics of Calix[n]arene Derivatives
The conformational behavior of calixarenes is a critical aspect of their chemistry, as it dictates their shape, cavity size, and host-guest binding properties. Calixarenes derived from this compound are expected to exhibit complex conformational dynamics due to the flexibility of the propoxy groups and the macrocyclic backbone.
For smaller calix[n]arenes (where n is a small number), such as calix rsc.orgarenes, several distinct conformations are possible, including the cone, partial cone, 1,2-alternate, and 1,3-alternate conformers. The distribution of these conformers is influenced by factors such as temperature, solvent, and the nature of the substituents on the upper and lower rims. The bulky propoxy groups on the lower rim of calixarenes derived from this compound are expected to significantly hinder the "oxygen-through-the-annulus" rotation, which is the primary mechanism for conformational inversion. This can lead to a locking of the macrocycle into a specific conformation.
For larger calixarenes, such as the hypothetical calix researchgate.netarene and calix nih.govarene, the conformational landscape becomes significantly more complex. The increased number of repeating units and the inherent flexibility of the larger ring lead to a multitude of possible three-dimensional structures. Computational modeling and advanced spectroscopic techniques, such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, are essential tools for elucidating the conformational preferences and dynamic behavior of these large and flexible macrocycles. The presence of the propoxy groups is anticipated to introduce additional rotational freedom, further complicating the conformational analysis but also offering opportunities for fine-tuning the shape and properties of the macrocycle.
Organic Cage Compounds and Related Discrete Architectures
The principles of dynamic covalent chemistry can be utilized to construct discrete, three-dimensional organic cage compounds from this compound-derived building blocks. These cage molecules possess well-defined internal cavities and can be designed to exhibit specific host-guest recognition properties.
The synthesis of such cages typically involves the reaction of a tripodal building block derived from this compound with a complementary linear or bent linker molecule. The formation of the cage is often a reversible process, allowing for "error-correction" and the thermodynamic self-assembly of the most stable cage architecture. Imine condensation is a commonly employed reversible reaction for the construction of organic cages.
For example, a trialdehyde derivative of this compound could be reacted with a diamine linker to form a cage structure. The size and shape of the resulting cage would be determined by the geometry and length of both the tripropoxybenzene-based core and the linker. The electron-rich nature of the this compound units would be incorporated into the cage framework, potentially influencing its electronic properties and its ability to interact with guest molecules.
Table 2: Building Blocks for Potential Organic Cages from this compound
| This compound-Derived Monomer | Complementary Linker | Potential Cage Architecture |
| 1,3,5-Tris(4-formylphenyl)oxybenzene | Ethylenediamine | A trigonal prismatic cage |
| 1,3,5-Tris(4-aminophenyl)oxybenzene | Terephthaldehyde | A larger, more complex cage structure |
Development of Other π-Conjugated Systems and Functionalized Oligomers
This compound can also serve as a core or a repeating unit in the synthesis of other π-conjugated systems and functionalized oligomers. The electron-donating nature of the tripropoxybenzene unit can be exploited to create materials with interesting optical and electronic properties.
One approach involves the use of cross-coupling reactions, such as Suzuki or Sonogashira coupling, to connect this compound units with other aromatic building blocks. For instance, a tribrominated derivative of this compound could be coupled with a variety of boronic acids or terminal alkynes to generate star-shaped oligomers with extended π-conjugation. The propoxy groups would ensure good solubility and processability of these materials.
Furthermore, oligomers can be synthesized where this compound units are linked together, potentially through methylene (B1212753) bridges similar to those in calixarenes but in a linear or branched fashion. The degree of polymerization and the nature of the linking groups would determine the properties of the resulting oligomers. Functional groups can be introduced at the periphery of these oligomers to allow for further chemical modification or to tune their self-assembly behavior. These functionalized oligomers could find applications in areas such as organic electronics, sensing, and nanotechnology.
Supramolecular Chemistry and Non Covalent Interactions
Host-Guest Chemistry of 1,3,5-Tripropoxybenzene Derivatives
The strategic incorporation of this compound units into larger macrocyclic structures has given rise to a fascinating area of host-guest chemistry. These derivatives are adept at recognizing and binding a range of guest molecules, a phenomenon driven by a delicate interplay of non-covalent forces.
Investigation of Molecular Recognition Phenomena
Derivatives of this compound have been instrumental in the synthesis of novel electron-rich calix[n]arenes. researchgate.netresearchgate.net Specifically, new calix acs.orgarene and calix acs.orgarene derivatives have been synthesized through an acid-catalyzed condensation reaction of this compound with paraformaldehyde. researchgate.netresearchgate.net These macrocycles exhibit remarkable molecular recognition capabilities, particularly for electron-deficient neutral guests. For instance, calix acs.orgarene-pyrrolotetrathiafulvalene conjugates, which feature a molecular tweezer architecture, demonstrate a high affinity for planar electron-deficient guests, forming deeply colored charge-transfer complexes in solution. acs.org
The recognition process is not limited to small organic molecules. Metal-mediated self-assembly has been employed to create robust channel-like structures from porphyrin ligands, which show interesting ionophoric behavior, highlighting the potential for these systems in modulating membrane permeability. acs.org Furthermore, the design of ditopic receptors, which possess two distinct binding sites, has been explored for the recognition of zwitterions. csic.es This sophisticated approach allows for the simultaneous interaction with both the cationic and anionic moieties of the guest molecule. csic.es
The study of molecular recognition also extends to biological systems. For example, the binding of nitric oxide (NO), a crucial cellular messenger, to multichromophoric π-stacked assemblies has been a subject of intense research. researchgate.net The development of electron-rich calix acs.orgarene derivatives has led to receptors with unprecedented binding affinity for NO. researchgate.net
Analysis of Driving Forces and Energetics in Host-Guest Complexation
The stability of host-guest complexes involving this compound derivatives is governed by a combination of non-covalent interactions, including π-π interactions and hydrogen bonding. The electron-rich cavity of these hosts readily engages in π-π stacking with electron-deficient aromatic guests. ru.nl
Hydrogen bonding plays a pivotal role, especially when the host or guest contains appropriate functional groups. For instance, the complexation of dihydroxybenzene guest molecules with clip-shaped hosts based on diphenylglycoluril is a result of both hydrogen bonding and π-π stacking interactions. ru.nl The strength of these complexes can be finely tuned by modifying the substituents on either the host or the guest. ru.nl Computational studies have been employed to dissect the energetic contributions of these different forces, revealing the dominance of electrostatic interactions in conventional hydrogen bonds and the significant contribution of dispersion forces in CH/π interactions. mdpi.com
The energetics of these interactions can be quantified. For example, ion-dipole interactions can range from 50 to 200 kJ/mol, while dipole-dipole interactions are weaker, typically in the range of 5–50 kJ/mol. carellgroup.de Even weaker interactions, such as the B-H···π hydrogen bond, have been identified and characterized, with interaction energies around 5 kcal/mol. smu.edu
Studies on Selective Encapsulation and Binding
A key feature of host-guest systems derived from this compound is their ability to selectively encapsulate and bind specific guest molecules. This selectivity is often a consequence of the host's preorganized cavity and the complementary nature of the non-covalent interactions. For example, rationally designed calix acs.orgarene–pyrrolotetrathiafulvalene receptors have shown high affinity and selectivity for planar electron-deficient guests. acs.org
The selectivity can also be influenced by the size and shape of both the host and the guest. For instance, pillar[n]arenes, which are macrocycles composed of hydroquinone (B1673460) units, exhibit different cavity sizes depending on the number of repeating units (n). researchgate.net This allows for the selective binding of guests that fit snugly within the cavity. A water-soluble pillar acs.orgarene has been shown to selectively complex with ATP, forming a stable 1:1 inclusion complex. researchgate.net
Furthermore, the introduction of specific functional groups into the host can enhance selectivity. Organic cages with interior functional groups that allow for preferential hydrogen bonding have been shown to be highly potent affinity materials for tracing γ-butyrolactone, with high selectivity over other common solvents like ethanol (B145695) and water. rsc.org The principle of matching host and guest symmetry has also been demonstrated to be a crucial factor in achieving highly symmetrical and stable clathrates. uiowa.edu
Self-Assembly Processes of Derived Supramolecular Systems
The inherent directionality and specificity of non-covalent interactions in this compound derivatives make them excellent candidates for the construction of well-defined supramolecular architectures through self-assembly. These processes can lead to the formation of a variety of nanostructures with potential applications in materials science and nanotechnology.
Formation of One-Dimensional Nanostructures (e.g., Fibers, Nanorods)
One-dimensional (1D) nanostructures, such as nanowires, nanotubes, and nanorods, possess unique properties due to their high aspect ratio and dimensional confinement. anilocus.orgberkeley.edu Derivatives of this compound, particularly benzene-1,3,5-tricarboxamides (BTAs), are well-known for their ability to self-assemble into 1D columnar structures. d-nb.info These columns can further associate to form fibers and other extended nanostructures. d-nb.info
The self-assembly process is often hierarchical, with molecules first forming aggregates that then organize into larger structures. For example, partially fluorinated benzene-1,3,5-tricarboxamide (B1221032) molecules self-assemble into a racemic mixture of one-dimensional helical aggregates, which then bundle into optically active higher-order fibers. nih.gov This demonstrates a symmetry-breaking phenomenon in an achiral self-assembling system. nih.gov
The morphology of the resulting nanostructures can be controlled by various factors, including the molecular structure of the building blocks and the assembly conditions. For instance, layer-by-layer deposition has been used to fabricate 1D nanostructures standing vertically on a substrate, with the shape of the nanostructures (wire-like or steeple-like) being controlled by the size of the nanocrystal building blocks in each deposited layer. rsc.org
Influence of Molecular Structure on Hierarchical Self-Assembly
The molecular structure of the this compound derivative plays a critical role in dictating the pathway and outcome of the hierarchical self-assembly process. Small modifications to the molecular building block can lead to significant changes in the resulting supramolecular architecture.
For example, in amino-acid-based benzene-1,3,5-tricarboxamide (BTA) ligands, the choice of the amino acid dictates the morphological outcome of the self-assembly. core.ac.uk Using glycine (B1666218) results in the formation of a soft gel-like material, whereas alanine, phenylalanine, or leucine (B10760876) leads to the formation of solid microspheres. core.ac.uk This highlights the sensitivity of the self-assembly process to subtle changes in molecular structure.
The interplay of different non-covalent interactions also influences the final structure. The self-assembly of partially fluorinated benzene-1,3,5-tricarboxamides is a case in point, where the balance of hydrogen bonding and other interactions leads to the formation of helical aggregates and subsequent bundling. nih.gov Furthermore, the addition of external stimuli, such as metal ions, can be used to direct the hierarchical self-assembly. Lanthanide ions have been shown to crosslink self-assembled microspheres of chiral BTAs, with the chirality of the BTA influencing the helicity of the resulting superstructures. core.ac.uk
The formation of porous networks is another outcome of the self-assembly of this compound derivatives. For instance, 1,3,5-benzenetribenzoic acid can self-assemble into an extended honeycomb mesh on a graphene surface, with the pores of the mesh capable of hosting guest molecules. researchgate.net
Design and Fabrication of Mechanically Interlocked Molecules (MIMs) and Molecular Machines
Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are at the forefront of nanoscience, forming the basis for sophisticated molecular machines. bham.ac.uknaturalspublishing.com These architectures consist of two or more separate components that are linked not by covalent bonds but by their topology. cmu.edu this compound serves as a crucial building block in the synthesis of macrocyclic hosts required for the fabrication of these complex molecules.
A prominent application involves the use of this compound in the synthesis of electron-rich calix[n]arenes. researchgate.net These cup-shaped macrocycles are synthesized through an acid-catalyzed condensation reaction between this compound and paraformaldehyde. researchgate.net The resulting calixarenes, such as those with four or eight repeating units (calix researchgate.netarene and calix researchgate.netarene), possess a defined cavity that is ideal for host-guest interactions, a fundamental prerequisite for templating the synthesis of MIMs. These calixarene (B151959) derivatives can act as essential building blocks for constructing rotaxanes and catenanes, which have potential applications in nanotechnology and the development of molecular machines. researchgate.net
The general strategy for creating MIMs often involves a template-directed approach, where non-covalent interactions pre-organize the molecular components into a desired arrangement before a final covalent reaction permanently interlocks them. nih.govresearchgate.net Common strategies include:
Threading and Capping for Rotaxanes: A linear molecule (the "thread") is threaded through a macrocycle, and then large "stopper" groups are covalently attached to the ends of the thread to prevent it from slipping out. bham.ac.uk
Clipping for Rotaxanes: A macrocyclic component is formed in the presence of a dumbbell-shaped molecule (the axle). nd.edu
Ring-Closing Metathesis (RCM) for Catenanes: Two or more open-chain molecules are threaded through each other, often directed by a metal template, and then their ends are joined by RCM to form interlocked rings. cmu.edu
The "active template" synthesis is a particularly efficient method where the template itself catalyzes the final bond-forming reaction that creates the interlocked structure. bham.ac.uknih.govchemrevlett.com For example, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction has been widely used to synthesize rotaxanes and catenanes. nih.govuh.edu In this approach, a macrocycle containing a coordinating ligand can bind a copper(I) ion, which then templates the reaction between an azide (B81097) and an alkyne that passes through the ring, forming the mechanical bond. nih.gov
While this compound is not directly the template, its derivatives, like the aforementioned calixarenes, provide the necessary macrocyclic component (the "wheel") for these synthetic strategies. The ability to create functional molecular machines, such as molecular shuttles where a macrocycle moves between different recognition sites on a thread, relies on the precise design of these interlocked components. unipd.itnobelprize.org The stimuli-responsive movement in these systems can be controlled chemically, electrochemically, or photochemically. unipd.itnobelprize.org
Table 2: Synthetic Strategies for Mechanically Interlocked Molecules
| MIM Type | Synthetic Strategy | Description | Key Components Example | Ref |
|---|---|---|---|---|
| nih.govRotaxane | Threading and Capping | A thread passes through a macrocycle, followed by the addition of bulky stoppers. | Crown ether (macrocycle), ammonium (B1175870) salt (thread) | bham.ac.uk |
| nih.govCatenane | Template-Directed RCM | A metal ion (e.g., Cu(I)) templates the arrangement of two open-chain ligands, which are then cyclized. | Phenanthroline-based ligands, Copper(I) template | cmu.edu |
| nih.govRotaxane | Active Metal Template Synthesis | A metal ion bound to the macrocycle acts as both template and catalyst for the final interlocking reaction (e.g., CuAAC). | Pyridine-containing macrocycle, alkyne/azide thread, Cu(I) | nih.gov |
Applications in Advanced Materials Science
Organic Electronic Materials
The unique electronic properties of 1,3,5-tripropoxybenzene, stemming from the electron-donating nature of its three propoxy groups, make it a target for the development of novel organic electronic materials. These materials are foundational for creating next-generation electronic devices that are flexible, lightweight, and solution-processable.
A significant application of this compound is in the synthesis of electron-rich calix[n]arenes, which are macrocyclic compounds with tunable electronic properties. researchgate.netlookchem.com The rational design of these molecules allows for the creation of precursors tailored for organic semiconductor applications.
In a notable study, new electron-rich calix[n]arenes, where n equals 4 or 8, were synthesized through an acid-catalyzed condensation reaction between this compound and paraformaldehyde. researchgate.net This synthesis demonstrates a direct pathway from a simple aromatic ether to a complex, three-dimensional receptor molecule. The resulting calixarene (B151959) derivatives were comprehensively characterized using various spectroscopic and crystallographic methods to confirm their structure. researchgate.net
The electrochemical properties of these synthesized calixarenes were investigated to assess their potential as organic electronic materials. researchgate.net The study of their oxidized products, specifically cation radicals, is crucial for understanding their behavior in charge-transfer applications, which are central to the functionality of many organic electronic devices. researchgate.net The ability to systematically synthesize and modify such electron-rich macrocycles is a long-standing goal in materials science, aimed at altering and optimizing the electronic characteristics of calixarene-based materials. researchgate.netresearchgate.net
Table 1: Synthesis of Electron-Rich Calix[n]arenes
| Precursor | Reagent | Reaction Type | Product |
|---|
While direct integration of this compound itself into devices is uncommon, the precursors derived from it, such as the electron-rich calixarenes, hold significant promise as components for advanced organic electronic devices. Calixarenes functionalized with redox-active groups can act as electrochemical sensors or as hosts in host-guest systems where binding is controlled by redox stimuli. researchgate.net These properties are desirable for applications in molecular electronics and sensor technology.
The design of functional materials based on calixarenes is an active area of research, with potential applications in creating molecular switches, charge-transfer complexes, and other key elements of organic circuits. researchgate.netuliege.be The stable cation radicals formed from the oxidation of calixarenes derived from this compound indicate their suitability for use in applications requiring stable charge carriers, a fundamental requirement for efficient organic semiconductors. researchgate.net
Catalysis and Reaction Media
The unique molecular architecture of this compound makes it an ideal starting material for constructing specialized molecules used in catalysis and as reaction media. Its derivatives, particularly calixarenes, form the basis for developing novel catalysts and nanoreactors that offer controlled reaction environments.
Development of Calixarene-Based Catalysts
This compound is a key building block in the synthesis of electron-rich calixarenes designed for catalytic applications. A significant area of research involves the acid-catalyzed condensation reaction of this compound with paraformaldehyde to produce novel electron-rich calix[n]arenes, where 'n' can be 4 or 8. researchgate.netresearchgate.net These derivatives are of great interest because their enhanced electron density can alter the electronic properties of the final calixarene-based material, which is crucial for its catalytic activity. researchgate.netresearchgate.net
Another sophisticated approach involves creating C₃ᵥ-symmetrical calix nih.govarenes that are selectively protected at the 1,3,5-positions. nih.gov This method yields versatile molecular platforms that can be further functionalized to create highly specific catalysts. nih.gov The ability to precisely modify the calixarene structure allows for the design of catalysts with pre-organized binding sites, enhancing their efficiency and selectivity for specific chemical transformations. numberanalytics.com Calixarenes serve not only as organocatalysts themselves but also as scaffolds to support metal nanoparticles, creating robust and recyclable catalytic systems for reactions like C-C cross-coupling. researchgate.net
The synthesis of these specialized calixarenes is a multi-step process, often requiring careful control of reaction conditions to achieve the desired structure and purity.
Table 2: Synthesis of Functionalized Calixarene Platforms
| Precursor(s) | Target Product | Key Synthetic Step | Significance | Reference |
|---|---|---|---|---|
| This compound, Paraformaldehyde | Electron-rich calix numberanalytics.comarene and calix researchgate.netarene | Acid-catalyzed condensation | Alters electronic properties for advanced catalytic materials. | researchgate.netresearchgate.net |
| C₆ᵥ-symmetrical calix nih.govhexaamine | C₃ᵥ-symmetrical 1,3,5-tris-protected calix nih.govarene | Coordination chemistry involving a Zn(II) complex | Creates a molecular platform for developing highly selective catalysts. | nih.gov |
Utilization as Nanoreactors for Organic Transformations
Derivatives of this compound, specifically the calixarenes synthesized from it, can self-assemble into supramolecular capsules that function as nanoreactors. These nanostructures create a confined internal space, on the order of nanometers, which acts as a distinct reaction environment separate from the bulk solution. researchgate.net This concept is inspired by the catalytic sites of enzymes. researchgate.net
The cavity-like shape of calixarenes is central to their function as nanoreactors, allowing them to encapsulate ions or neutral molecules. researchgate.net This encapsulation leads to a high local concentration of reactants within the hydrophobic core of the nanoreactor, which can accelerate reaction rates and influence product selectivity. The ability of water-soluble calixarenes, such as p-sulfonatocalix[n]arenes, to bind guest molecules in their π-electron-rich cavities makes them particularly effective for facilitating reactions in aqueous media. nih.govnankai.edu.cn These nanoreactor systems represent a green chemistry approach, as they can reduce the need for volatile organic solvents. researchgate.net
The features of these calixarene-based nanoreactors are summarized below.
Table 3: Features of Calixarene-Based Nanoreactors
| Feature | Description | Benefit in Organic Transformations | Reference |
|---|---|---|---|
| Confined Reaction Space | The internal cavity provides a nanometer-sized environment distinct from the bulk solution. | Can alter reaction pathways and enhance selectivity. | researchgate.net |
| Host-Guest Encapsulation | The ability to include guest molecules (reactants) within the hydrophobic cavity. | Increases local reactant concentration, leading to accelerated reaction rates. | researchgate.net |
| Aqueous Media Compatibility | Water-soluble derivatives (e.g., sulfonated calixarenes) can host reactions in water. | Reduces reliance on organic solvents, supporting green chemistry principles. | nih.govnankai.edu.cn |
| Structural Tunability | The size, shape, and functional groups of the calixarene can be chemically modified. | Allows for the design of nanoreactors tailored for specific reactants and transformations. | numberanalytics.comnih.gov |
Theoretical and Computational Investigations
Quantum Chemical Calculations and Modeling
Quantum chemical calculations, rooted in solving the many-electron Schrödinger equation, offer a hierarchical set of methods to gain insight into the electronic structure of molecules. cecam.org For systems like 1,3,5-tripropoxybenzene, Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy. cecam.org These calculations can determine fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic behavior. researchgate.net More sophisticated wavefunction-based theories can provide even higher accuracy for benchmarking and studying complex phenomena like non-covalent interactions. cecam.org
The three flexible n-propoxy chains attached to the benzene (B151609) ring give this compound significant conformational freedom. The analysis of the conformational energy landscape—a multidimensional surface that maps molecular energy against geometric coordinates—is essential for understanding which shapes the molecule is likely to adopt. researchgate.netmdpi.com
Non-covalent interactions (NCIs) are the primary driving forces behind the self-assembly of molecules into larger, functional structures. nih.govmdpi.com For this compound and its derivatives, key NCIs include π–π stacking of the benzene cores and van der Waals forces involving the alkyl chains. In more complex derivatives, other interactions like hydrogen bonding become dominant. mdpi.com
Computational modeling is indispensable for dissecting and quantifying these weak interactions. ub.edu Methods such as DFT with dispersion corrections (DFT-D), Quantum Theory of Atoms in Molecules (QTAIM), and the Independent Gradient Model (IGM) are used to visualize and analyze NCIs. rsc.org For example, a simulation study on azobenzene (B91143) stars featuring a benzene-1,3,5-tricarboxamide (B1221032) (BTA) core—a system with a similar trisubstituted benzene motif—decomposed the binding energies in columnar aggregates. mdpi.com The analysis revealed that while π–π interactions, particularly between the azobenzene moieties, provided the largest energetic contribution to stability, hydrogen bonds between the central BTA cores were essential for maintaining the ordered columnar structure. mdpi.com Similar computational dissections can be applied to aggregates of this compound derivatives to understand the interplay of forces that govern their assembly.
Table 1: Representative Contributions of Non-Covalent Interactions to Dimer Stability in a Model System This table illustrates typical energy contributions from different non-covalent interactions as determined by computational decomposition in a related supramolecular system. The values are conceptual and based on findings for BTA-core molecules.
| Interaction Type | Contributing Groups | Typical Energy Contribution (kcal/mol) |
| π–π Stacking | Aromatic Cores (e.g., Benzene) | -10 to -15 |
| Hydrogen Bonding | Amide groups in derivatives | -5 to -8 |
| van der Waals | Alkyl Chains (e.g., Propoxy) | -3 to -6 |
| Electrostatic | Polar functional groups | Variable |
While quantum chemical methods are excellent for static structures and small systems, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and large-scale dynamics of molecular systems. nih.gov MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, allowing researchers to observe processes like self-assembly, conformational changes, and interactions with a solvent or other molecules. uregina.caaps.org
For derivatives of this compound, MD simulations can provide critical insights. Simulations of benzene-1,3,5-tricarboxamide (BTA) in a non-polar solvent have successfully demonstrated the cooperative self-assembly process, where molecules form stable, ordered stacks. nih.gov Similarly, MD simulations of 1,3,5-Tris(4-carboxyphenyl)benzene have been used to investigate its binding to DNA, a process governed by dynamic interactions. nih.gov The stability and structural evolution of these systems are often analyzed using metrics such as the Root Mean Square Deviation (RMSD), Radius of Gyration (rGyr), and the number of intermolecular hydrogen bonds over time. researchgate.net
Table 2: Common Parameters Analyzed in Molecular Dynamics Simulations This table lists key metrics used to analyze the results of MD simulations and the insights they provide.
| Parameter | Description | Typical Application |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of a simulated structure and a reference structure. | Assess structural stability and conformational changes over time. researchgate.net |
| Radius of Gyration (rGyr) | A measure of the compactness of a molecule or aggregate. | Monitor the overall shape and size during simulation. researchgate.net |
| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Analyze interactions with the solvent and burial of hydrophobic groups. researchgate.net |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterize local structure and specific interactions, like hydrogen bonding. analis.com.my |
| Interaction Energy | The sum of non-bonded energies (van der Waals, electrostatic) between molecules. | Quantify the strength of binding and association in a complex. |
Prediction of Molecular Behavior and Performance
A key goal of computational modeling is to predict the macroscopic behavior and performance of materials from their molecular structure. By integrating results from quantum mechanics and molecular dynamics, it is possible to forecast how molecules based on this compound will behave in specific applications.
For example, MD simulations combined with free energy calculations on BTA derivatives have been used to predict the thermodynamic stability and cooperativity of their self-assembly into one-dimensional nanostructures. nih.gov In another instance, computational studies on porous organic cages (POCs) built from derivatives of this compound have successfully predicted their gas sorption properties. uni-heidelberg.de These models can forecast the selectivity of the cages for capturing specific fluorinated greenhouse gases, thereby guiding the synthesis of the most effective materials and reducing the need for extensive experimental screening. uni-heidelberg.de Furthermore, simulations of other trisubstituted benzene derivatives have been used to predict their potential as bioactive agents by modeling their interactions with biological targets like DNA, showcasing the power of computation to predict performance in a biomedical context. nih.gov
Establishment of Quantitative Structure-Property Relationships
Quantitative Structure-Property Relationships (QSPR) are mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. unicamp.br These models are built by first calculating a set of numerical "descriptors" that encode structural, electronic, or topological features of a molecule. For this compound and its analogues, these descriptors can be readily computed using quantum chemical methods.
A QSPR study involves creating a dataset of related compounds and their experimentally measured properties. A statistical model is then developed to find a mathematical equation linking the calculated descriptors to the property of interest. For a series of 1,3,5-trialkoxybenzenes, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention times based on descriptors like molecular weight, polar surface area, or HOMO-LUMO gap. A study on porous organic cages derived from a related structure established a clear relationship between the degree of fluorination in the side chains (a structural feature) and the material's selectivity for adsorbing certain gases (a property), which is a powerful example of a structure-property relationship. uni-heidelberg.de
Table 3: Examples of Molecular Descriptors Used in QSPR Studies This table provides examples of descriptors that can be calculated for this compound and used to build QSPR models.
| Descriptor Category | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Atom Count | Basic composition and size. |
| Topological | Connectivity Indices (e.g., Wiener Index) | Atom connectivity and branching. |
| Geometrical | Molecular Surface Area, Molecular Volume | 3D size and shape. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Electronic structure and charge distribution. researchgate.net |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/hydrophilicity. |
Advanced Analytical Characterization Techniques
Spectroscopic Methodologies
Spectroscopy is a cornerstone for the characterization of 1,3,5-Tripropoxybenzene, offering insights into its atomic and molecular structure through the interaction of electromagnetic radiation with the material.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of the atoms within the molecule. This compound is frequently used as a building block for larger, more complex molecules like calixarenes, and NMR is essential for confirming the structure of these resulting macromolecules. researchgate.netresearchgate.net In studies involving the formation of metal-organic cages, the symmetry and conformation of ligands containing propoxy groups are extensively analyzed using NMR. chemrxiv.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the aromatic protons and the three propoxy chains. The symmetry of the molecule results in a simplified spectrum. The aromatic protons typically appear as a singlet, while the propoxy groups give rise to a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons directly attached to the oxygen atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. Due to the molecule's symmetry, the spectrum is relatively simple, with one signal for the three equivalent aromatic carbons attached to the propoxy groups, one for the three equivalent aromatic carbons not attached to oxygen, and three separate signals for the carbons of the propoxy chain. Research on calixarenes derived from this compound relies on ¹³C NMR for full characterization. researchgate.net
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|---|
| ¹H | Aromatic-H | ~6.1 | s (singlet) |
| ¹H | -O-CH₂- | ~3.9 | t (triplet) |
| ¹H | -CH₂-CH₃ | ~1.8 | sextet |
| ¹H | -CH₃ | ~1.0 | t (triplet) |
| ¹³C | Aromatic C-O | ~160 | - |
| ¹³C | Aromatic C-H | ~95 | - |
| ¹³C | -O-CH₂- | ~70 | - |
| ¹³C | -CH₂-CH₃ | ~22 | - |
| ¹³C | -CH₃ | ~10 | - |
Diffusion-Ordered NMR Spectroscopy (DOSY-NMR): While specific DOSY-NMR studies on isolated this compound are not prevalent, this technique is invaluable for studying systems where it is incorporated into larger supramolecular assemblies or polymers. DOSY would allow for the determination of diffusion coefficients, confirming the association of the this compound-derived unit with the larger structure and providing information on the size and shape of the resulting complex in solution.
Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. It is a standard characterization method used alongside NMR for new compounds derived from it. researchgate.net
Standard MS: The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (252.35 g/mol ).
GC-MS: Gas Chromatography-Mass Spectrometry can be used to analyze the purity of this compound and to identify it within complex mixtures. The technique separates compounds based on their volatility and interaction with a stationary phase before they are detected by the mass spectrometer. coresta.org
MALDI-TOF-MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is particularly useful for the analysis of large, non-volatile macromolecules, such as the calixarenes synthesized from this compound.
Table 2: Predicted Mass Spectrometry Data for this compound (C₁₅H₂₄O₃) Data sourced from computational predictions. uni.lu
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 253.17983 |
| [M+Na]⁺ | 275.16177 |
| [M+K]⁺ | 291.13571 |
| [M+NH₄]⁺ | 270.20637 |
| [M-H]⁻ | 251.16527 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations present in this compound. These methods are complementary, as some vibrational modes may be active in Raman but not IR, and vice versa. arxiv.org These techniques are used to characterize derivatives of this compound, confirming the presence of key structural features. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would feature strong C-O stretching bands for the ether linkages, as well as C-H stretching and bending vibrations for the aromatic ring and the aliphatic propoxy chains.
Raman Spectroscopy: The Raman spectrum would complement the IR data, often showing strong signals for the symmetric vibrations of the benzene (B151609) ring.
Table 3: Key Vibrational Modes for this compound Frequencies are approximate and based on characteristic values for the functional groups.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Strong |
| Aromatic C=C Stretch | 1600 & 1500 | Medium-Strong |
| Aryl-O Stretch | 1275-1200 | Strong |
| Alkyl-O Stretch | 1150-1085 | Strong |
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. While the spectrum of this compound itself is of interest, this technique is particularly powerful for studying how the electronic properties of its derivatives change upon interaction with other chemical species. rsc.orglibretexts.org For example, when calixarene (B151959) receptors synthesized from this compound bind to guest molecules, charge-transfer complexes can form. acs.org This binding event often leads to the appearance of new, intense absorption bands in the visible region of the spectrum, allowing for the quantitative study of host-guest interactions and the determination of binding affinities. researchgate.netacs.org
Advanced Chromatographic Separations
Chromatographic techniques are essential for the purification and purity analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of synthesized compounds. For complex organic molecules, reverse-phase HPLC is often used, where the compound is passed through a column with a nonpolar stationary phase. sielc.com The purity of complex materials derived from this compound is often reported as >98% or >99% as determined by HPLC. sigmaaldrich.comapicalscientific.com
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is used to analyze and separate macromolecules and polymers based on their size in solution. This technique is particularly relevant for characterizing oligomers or polymers, such as large calixarenes, that can be synthesized using this compound as a monomeric unit. researchgate.net
Electron Microscopy for Supramolecular Assemblies (e.g., TEM, Cryo-TEM)
Electron microscopy is an indispensable tool for the direct visualization of supramolecular structures formed by derivatives of this compound. Techniques such as Transmission Electron Microscopy (TEM) and Cryogenic Transmission Electron Microscopy (Cryo-TEM) provide high-resolution images that reveal the morphology, size, and organization of these assemblies at the nanoscale.
Derivatives of this compound, such as certain calixarenes and pillararenes, are known to self-assemble into complex architectures like vesicles and microtubes. researchgate.net TEM is employed to characterize the outcomes of these self-assembly processes. researchgate.net For instance, studies on similar self-assembling systems, like benzene-1,3,5-tricarboxamides, have utilized TEM to confirm the formation of fibrillar aggregates. nih.gov This demonstrates the capability of TEM to elucidate the morphology of such elongated nanostructures.
Cryo-TEM is particularly valuable for observing biological or soft-matter assemblies in their near-native state. thermofisher.comnobelprize.org This technique involves flash-freezing the sample in a thin layer of vitrified ice, which preserves the delicate supramolecular structures that might be altered or destroyed by conventional sample preparation methods. nobelprize.org In the study of block copolymer micelles, for example, Cryo-TEM allows for the visualization of the micelle cores and their surrounding coronas, enabling researchers to track their size and evolution over time. researchgate.net The darker domains in Cryo-TEM micrographs typically correspond to denser parts of the structure, such as the cores of micelles or the walls of nanotubes, providing clear morphological data. researchgate.net This methodology is directly applicable to visualizing the intricate assemblies formed by this compound derivatives in solution, offering unparalleled insight into their structural details.
Gas Sorption Analysis for Characterization of Porous Materials
Gas sorption analysis is a fundamental technique for characterizing the porosity of materials, including those synthesized from this compound derivatives. This method measures the amount of gas adsorbed onto a material's surface at a specific temperature, typically the boiling point of the adsorbate gas (e.g., nitrogen at 77 K or argon at 87 K). anton-paar.com From the resulting adsorption-desorption isotherm, critical properties such as the specific surface area (often calculated using the Brunauer-Emmett-Teller, or BET, theory), pore volume, and pore size distribution can be determined. anton-paar.com
Porous organic cages (POCs) represent a class of materials that can be synthesized using building blocks derived from this compound. For example, imine-based organic cage compounds have been created through the condensation of aldehydes with amines like (2,4,6-tripropoxybenzene-1,3,5-triyl)trimethanamine. uni-heidelberg.de The porosity of these cages is a key feature, and it is precisely quantified using gas sorption analysis. uni-heidelberg.de
Research has shown that the reproducibility of synthesizing these porous cages can be confirmed by comparing their gas sorption isotherms. uni-heidelberg.de For a series of related imine cages, carbon dioxide (CO₂) sorption experiments at 195 K were used to determine their BET surface areas, demonstrating consistent porosity across different batches. uni-heidelberg.de While some cage compounds were found to be non-porous when measured with nitrogen or argon at cryogenic temperatures, they exhibited measurable porosity with CO₂. uni-heidelberg.de This highlights the importance of selecting the appropriate analysis gas, as molecules like CO₂ can access very small micropores at 273 K due to their smaller kinetic diameter and the higher analysis temperature, which overcomes diffusion limitations seen with N₂ or Ar at lower temperatures. anton-paar.comuni-heidelberg.de
The table below presents data from the gas sorption analysis of different batches of an imine-based organic cage, showcasing the reproducibility of its surface area. uni-heidelberg.de
| Cage Batch | Gas Adsorbate | Temperature (K) | BET Surface Area (m²/g) |
| H-cage Batch 1 | CO₂ | 195 | 372 |
| H-cage Batch 2 | CO₂ | 195 | 389 |
| F-cage Batch 1 | CO₂ | 195 | 526 |
| F-cage Batch 2 | CO₂ | 195 | 605 |
| HF-cage Batch 1 | CO₂ | 195 | 497 |
| HF-cage Batch 2 | CO₂ | 195 | 653 |
This data underscores the utility of gas sorption analysis in verifying the structural integrity and porous nature of materials derived from this compound precursors.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Pathways for Derivatives
While classical methods for synthesizing 1,3,5-trisubstituted benzenes exist, the demand for greater efficiency, substrate scope, and sustainability continues to drive innovation. Future efforts will likely focus on developing more robust and atom-economical synthetic routes to derivatives of 1,3,5-tripropoxybenzene.
Recent advancements in synthetic organic chemistry offer promising avenues. For instance, metal-free catalytic systems are gaining traction. A notable example is the [3+3] benzannulation strategy, which utilizes propargyl alcohols and organic peroxides as three-carbon synthons to construct 1,3,5-trisubstituted benzene (B151609) rings. nih.gov This approach avoids the use of heavy metals, aligning with the principles of green chemistry. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have proven effective for creating C-C bonds and assembling complex star-shaped molecules from 1,3,5-trisubstituted cores. sapub.orgresearchgate.net Future work could explore more efficient palladium catalysts or alternative coupling partners to broaden the range of accessible derivatives. Another area of interest is the use of more common and less expensive catalysts, such as copper(II) chloride (CuCl₂), which has been shown to effectively catalyze the self-condensation of ketones to form 1,3,5-triarylbenzenes. sapub.org Expanding this methodology to a wider array of ketone derivatives could provide a general and cost-effective route to various star-like molecules. sapub.org
Furthermore, research into novel synthetic pathways for N-alkenyl compounds, using precursors like N-fluoroalkyl-1,2,3-triazoles, could be adapted to create new classes of this compound derivatives with unique electronic and steric properties. uochb.cz These methods offer high stereoselectivity, which is crucial for controlling the final architecture and function of the target molecules. uochb.cz
| Synthetic Strategy | Description | Key Advantages | Relevant Research |
| [3+3] Benzannulation | Metal-free cyclization of propargyl alcohols with organic peroxides to form the benzene ring. | Metal-free, efficient for polysubstituted benzenes. | Synthesis of 1,3,5-trisubstituted benzenes. nih.gov |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of boronic acids with organic halides. | High efficiency, broad substrate scope for C-C bond formation. | Synthesis of 1,3,5-tris(thienyl)benzene and star-shaped molecules. sapub.orgresearchgate.net |
| CuCl₂ Catalyzed Condensation | Self-condensation of ketones using a copper(II) chloride catalyst. | Inexpensive, abundant, and facile catalyst. | Synthesis of 1,3,5-triarylbenzenes. sapub.org |
| N-Alkenyl Synthesis | Stereoselective transformation of N-fluoroalkyl-1,2,3-triazoles into N-alkenyl compounds. | High stereoselectivity, access to diverse functional groups. | Potential for novel N-alkenyl derivatives. uochb.cz |
Exploration of Unprecedented Derivative Structures and Topologies
The this compound scaffold is a primer for constructing molecules with complex and aesthetically pleasing three-dimensional shapes. Research is moving beyond simple substitutions to create elaborate, nano-sized architectures with well-defined structures and functions.
Star-Shaped Molecules and Dendrimers: The C3 symmetry of the core makes it an ideal starting point for star-shaped molecules and dendrimers. researchgate.net These branched macromolecules have applications in areas ranging from light-emitting diodes to drug delivery. sapub.orgnih.gov By using iterative synthetic strategies, such as repetitive Friedel-Crafts acetylations and acid-promoted cyclotrimerizations, researchers can build successive generations of dendrimers, creating large, shape-persistent molecules with diameters of several nanometers. pku.edu.cn Future work will likely involve incorporating different heterocyclic systems or functional polycyclic aromatics onto the arms of these star-shaped structures to impart specific electronic or recognition properties. pku.edu.cnrsc.org
Macrocycles (Calixarenes and Pillararenes): this compound is a key precursor for synthesizing novel, electron-rich macrocycles. Acid-catalyzed condensation with aldehydes like paraformaldehyde yields calix[n]arenes and pillar[n]arenes, which are container-like molecules with distinct cavities. researchgate.netresearchgate.net These hosts can encapsulate guest molecules, leading to applications in sensing, separation, and catalysis. researchgate.net The propoxy groups enhance the electron density of the aromatic rings, which can alter the electronic and binding properties of the resulting macrocycle. researchgate.netresearchgate.net Exploration in this area will focus on creating larger or more uniquely shaped cavities and functionalizing the rims of these macrocycles to achieve selective guest recognition. researchgate.netresearchgate.net
| Derivative Topology | Description | Key Features & Potential Applications |
| Star-Shaped Molecules | Multiple molecular "arms" extending from a central 1,3,5-trisubstituted benzene core. | C3 symmetry, applications in electroluminescent devices, construction of co-crystals. sapub.org |
| Dendrimers | Highly branched, tree-like macromolecules built generation by generation from the core. | Nanometer-sized, well-defined shapes, potential for drug delivery and catalysis. nih.govpku.edu.cn |
| Calix[n]arenes | Cup-shaped macrocycles formed by the condensation of phenolic units. | Host-guest chemistry, altered electronic properties due to electron-rich nature. researchgate.netresearchgate.net |
| Pillar[n]arenes | Pillar-shaped macrocycles with a symmetrical architecture. | Unique guest recognition, applications in materials science and catalysis. researchgate.net |
Design and Synthesis of Advanced Functional Materials with Tunable Properties
A major driving force in materials science is the creation of "smart" materials whose properties can be controlled or switched in response to external stimuli. Derivatives of this compound are excellent candidates for the bottom-up construction of such advanced functional materials. nih.gov
Liquid Crystals: The disc-like (discotic) shape of many 1,3,5-trisubstituted benzene derivatives makes them ideal for forming liquid crystalline phases. iosrjournals.orgnahrainuniv.edu.iq In these phases, the molecules exhibit a degree of order, typically stacking into columns, which can conduct charge or energy. iosrjournals.org By modifying the peripheral side chains attached to the tripropoxybenzene core, researchers can tune the temperature range of the liquid crystal phase, the type of phase formed (e.g., columnar, nematic, smectic), and the material's optical or electronic properties. nahrainuniv.edu.iqscispace.comnih.gov Future research will target the synthesis of liquid crystals with enhanced charge mobility for applications in organic electronics or with photoresponsive units like azobenzenes for light-switchable materials. iosrjournals.orgscispace.com
Functional Polymers and Porous Materials: this compound and its derivatives can be used as monomers for the production of specialized polymers and resins. lookchem.com For example, using 1,3,5-tribromobenzene (B165230) (a related precursor) in Suzuki reactions with difunctional monomers can lead to the formation of covalent organic frameworks (COFs). wikipedia.org These are highly ordered, porous crystalline polymers with potential applications in gas storage, separation, and catalysis. The ability to pre-design the building blocks allows for precise control over the pore size and chemical environment within the final material, making their properties highly tunable. wikipedia.org
Integration of this compound Derivatives into Bio-Inspired Systems
The principles of molecular recognition and self-assembly found in nature offer a powerful paradigm for materials design. nih.gov Researchers are increasingly looking to integrate synthetic molecules like this compound derivatives into systems that mimic biological processes or are designed for biomedical applications.
A promising area is the development of supramolecular polymers for use as biomaterials. For instance, benzene-1,3,5-tricarboxamide (B1221032) (BTA), a derivative with a similar C3-symmetric core, can self-assemble in water to form nanofiber hydrogels. nih.gov These materials are dynamic, with monomers constantly exchanging, which mimics the adaptive nature of the extracellular matrix in biological tissues. nih.gov Studies have begun to explore the interactions of these synthetic fibers with proteins and cells, paving the way for their use in tissue engineering and drug delivery. nih.gov Future work could involve decorating this compound-based systems with biocompatible groups (like polyethylene (B3416737) glycol) or targeting ligands (like sugars) to improve their performance in a biological environment. nih.gov
Bio-inspired design can also lead to novel amphiphilic structures. By attaching long hydrocarbon tails to a polar, functionalized tripropoxybenzene headgroup, it may be possible to create molecules that self-assemble into micelles or vesicles, mimicking the structure of cell membranes. nrfhh.com These assemblies could serve as nanocarriers for therapeutic agents.
Application of Advanced Computational Modeling and Machine Learning in Materials Discovery
The traditional process of materials discovery through trial-and-error synthesis and testing is often slow and resource-intensive. The integration of computational modeling and machine learning (ML) is set to revolutionize this field by accelerating the design and discovery of new materials based on scaffolds like this compound. arxiv.orgresearchgate.net
Predictive Modeling and Property Screening: Machine learning algorithms can be trained on existing materials data to predict the properties of new, hypothetical molecules. neurips.ccarxiv.org For example, an ML model could be developed to predict the liquid crystal transition temperatures or the electronic bandgap of a this compound derivative based solely on its chemical structure. This allows for the rapid virtual screening of thousands of potential candidates, identifying the most promising ones for synthesis. arxiv.org
Generative Models and Inverse Design: Beyond just prediction, ML is being used for "inverse design," where a desired property is specified, and the algorithm generates a molecular structure predicted to have that property. neurips.cccecam.org Generative models like Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs) can be trained to "dream up" new molecular structures based on the this compound framework that are optimized for a specific function. arxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
